molecular formula C24H20O2 B14391751 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione CAS No. 88406-91-1

1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione

Cat. No.: B14391751
CAS No.: 88406-91-1
M. Wt: 340.4 g/mol
InChI Key: IWVLUDCLXKFICF-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is an organic compound with the molecular formula C24H20O2. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenyl group attached to a but-2-ene-1,4-dione backbone. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as a reagent in organic synthesis. Additionally, its potential biological activities may involve interactions with cellular proteins and enzymes, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-methylphenyl)-2-butyne-1,4-dione: Similar structure but with a triple bond instead of a double bond.

    1,4-Bis(4-methylphenyl)isoquinoline: Contains an isoquinoline ring instead of a but-2-ene-1,4-dione backbone.

    1,4-Bis[(4-methylphenyl)sulfonyl]-2-butanone: Contains sulfonyl groups instead of phenyl groups.

Uniqueness

1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and properties

Properties

CAS No.

88406-91-1

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

1,4-bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione

InChI

InChI=1S/C24H20O2/c1-17-8-12-20(13-9-17)23(25)16-22(19-6-4-3-5-7-19)24(26)21-14-10-18(2)11-15-21/h3-16H,1-2H3

InChI Key

IWVLUDCLXKFICF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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